![molecular formula C7H14ClNO B1447867 6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1818847-29-8](/img/structure/B1447867.png)
6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Overview
Description
“6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride” is a chemical compound with the CAS Number 2408937-20-0 . It has a molecular weight of 163.65 . The IUPAC name for this compound is (1S,2S,4R,6R)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride” is 1S/C7H13NO.ClH/c8-6-2-4-1-5(6)7(9)3-4;/h4-7,9H,1-3,8H2;1H/t4-,5+,6-,7+;/m1./s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
“6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride” is a powder . It should be stored at 4 degrees Celsius .
Scientific Research Applications
Norbornane Compounds in Pharmaceutical Research
Norbornane compounds, including 6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, have been extensively studied for their potential medicinal applications. These compounds have shown importance in drug research not only because of their potential as medicaments but also as test molecules for exploring structure-activity relationships. Their special molecular shape offers a unique advantage in studying the interaction between drugs and biological systems, thereby aiding in the design of new therapeutic agents (Buchbauer & Pauzenberger, 1991).
Catalytic Oxidation of Cyclohexene
In addition to their pharmaceutical applications, norbornane derivatives have been investigated in the field of catalysis, particularly in the selective catalytic oxidation of cyclohexene. This process is significant in the chemical industry, where the controlled oxidation of cyclohexene can yield valuable intermediates for various applications. The research into the catalytic properties of these compounds highlights their versatility and potential for synthetic applications in both academia and industry (Cao et al., 2018).
Neurobiology and Antidepressant Research
Some norbornane derivatives, structurally similar to tricyclic antidepressants, have been explored for their antidepressant properties. Studies on compounds like tianeptine, which shares structural similarities with norbornane derivatives, reveal insights into the neurobiology of mood, anxiety, and emotions. These studies have emphasized the role of structural and functional plasticity in the brain, offering a deeper understanding of the mechanisms underlying antidepressant actions beyond the traditional monoaminergic hypothesis (McEwen & Olié, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-aminobicyclo[2.2.1]heptan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-2-4-1-5(6)7(9)3-4;/h4-7,9H,1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJIWAJUVNFNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride | |
CAS RN |
1818847-29-8 | |
Record name | Bicyclo[2.2.1]heptan-2-ol, 6-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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